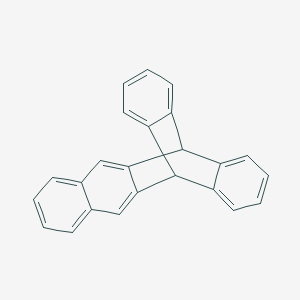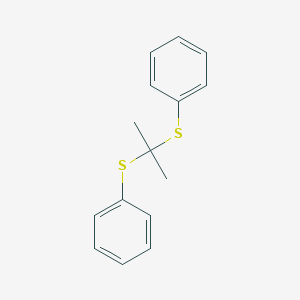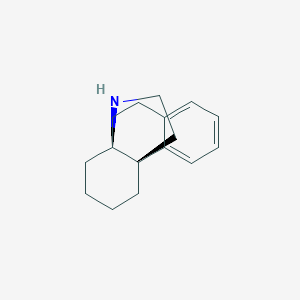![molecular formula C20H28N2O5S2 B079476 4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide CAS No. 116937-41-8](/img/structure/B79476.png)
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and channels, which play crucial roles in various physiological processes.
Mécanisme D'action
DIDS inhibits the activity of anion transporters and channels by binding to a specific site on the protein. This binding site is located on the extracellular surface of the protein and is thought to be involved in the conformational change required for ion transport. By binding to this site, DIDS prevents the conformational change, thereby inhibiting ion transport.
Effets Biochimiques Et Physiologiques
DIDS has been shown to have a wide range of biochemical and physiological effects. Inhibition of anion transporters and channels by DIDS can lead to changes in intracellular pH, chloride secretion, and cell volume regulation. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and channels, making it a valuable tool for studying their function. DIDS is also relatively easy to synthesize and has a long shelf life. However, DIDS has some limitations. It is not specific to any particular anion transporter or channel, so its effects may be non-specific. Additionally, DIDS can have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of anion transporters and channels. This would allow for more precise manipulation of ion transport and could lead to the development of new therapies for diseases such as cystic fibrosis. Another area of interest is the study of the off-target effects of DIDS. Understanding these effects could lead to a better understanding of the function of other proteins and pathways. Finally, the use of DIDS in combination with other inhibitors could provide insights into the complex interactions between anion transporters and channels.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with diethylamine to form 4-(diethylamino)-3-nitrobenzenesulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 4-[4-(diethylamino)sulfonylphenyl]acetic acid. Finally, the acid is converted to DIDS by reacting it with thionyl chloride and diethylamine.
Applications De Recherche Scientifique
DIDS has been extensively used in scientific research to study the function of anion transporters and channels. Anion transporters and channels are involved in various physiological processes, including acid-base balance, chloride secretion, and volume regulation. DIDS has been shown to inhibit the activity of these transporters and channels, providing a valuable tool for studying their function.
Propriétés
Numéro CAS |
116937-41-8 |
|---|---|
Nom du produit |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
Formule moléculaire |
C20H28N2O5S2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



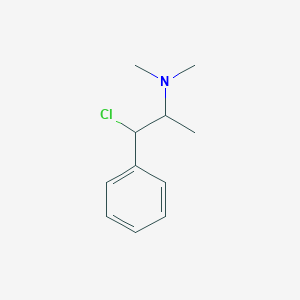
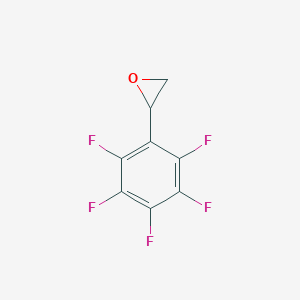
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
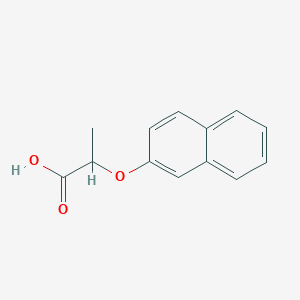
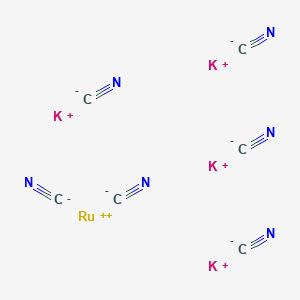
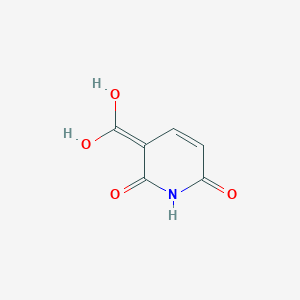
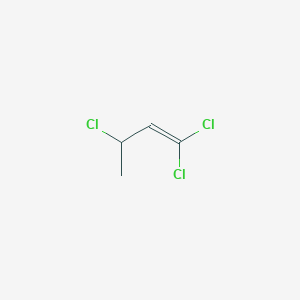
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
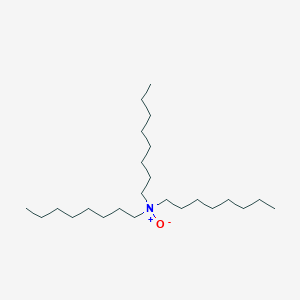
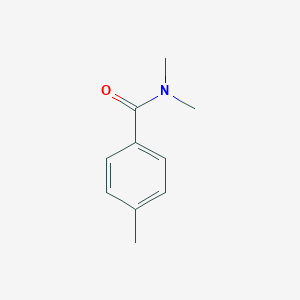
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
